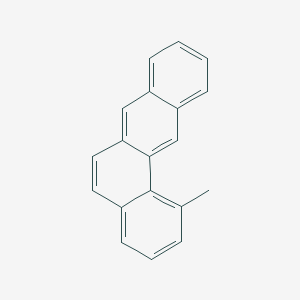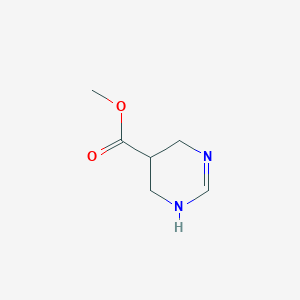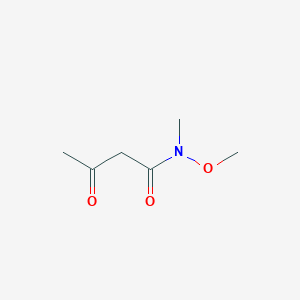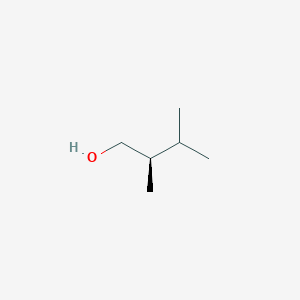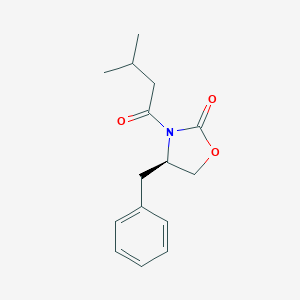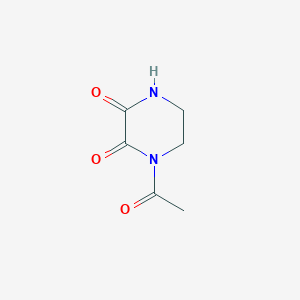
1-Acetylpiperazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetylpiperazine-2,3-dione, also known as N-Acetylpiperazine-2,3-dione (APD), is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. APD is a cyclic urea derivative that has been found to possess anticonvulsant, analgesic, and anxiolytic properties.
Wirkmechanismus
The exact mechanism of action of APD is not fully understood. However, it is believed to act on the GABAergic system in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. APD is thought to enhance the activity of GABA by binding to the GABA-A receptor, which leads to an increase in chloride ion influx and hyperpolarization of the neuron. This ultimately results in a decrease in neuronal excitability, which is thought to underlie its anticonvulsant, analgesic, and anxiolytic effects.
Biochemische Und Physiologische Effekte
Studies have shown that APD can modulate the activity of several neurotransmitter systems in the brain, including GABA, glutamate, and serotonin. This suggests that APD may have a broad range of effects on neuronal activity and behavior. APD has also been shown to have antioxidant properties, which could potentially protect against oxidative stress and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of APD is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, one of the limitations of APD is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of APD is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on APD. One area of interest is the development of more efficient synthesis methods that can increase the yield of APD and improve its solubility. Another area of interest is the investigation of the potential therapeutic applications of APD in the treatment of neurological disorders such as epilepsy, anxiety, and pain. Additionally, further research is needed to better understand the mechanism of action of APD and its effects on neuronal activity and behavior.
Synthesemethoden
APD can be synthesized by reacting piperazine with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the resulting product is purified by recrystallization. The yield of APD obtained from this method is typically around 70%.
Wissenschaftliche Forschungsanwendungen
APD has been extensively studied for its potential therapeutic properties. It has been found to possess anticonvulsant activity, which makes it a promising candidate for the treatment of epilepsy. APD has also been shown to have analgesic and anxiolytic properties, which could make it useful in the treatment of pain and anxiety disorders.
Eigenschaften
CAS-Nummer |
132269-98-8 |
|---|---|
Produktname |
1-Acetylpiperazine-2,3-dione |
Molekularformel |
C6H8N2O3 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
1-acetylpiperazine-2,3-dione |
InChI |
InChI=1S/C6H8N2O3/c1-4(9)8-3-2-7-5(10)6(8)11/h2-3H2,1H3,(H,7,10) |
InChI-Schlüssel |
OCPZVUYZNSCXFZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCNC(=O)C1=O |
Kanonische SMILES |
CC(=O)N1CCNC(=O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



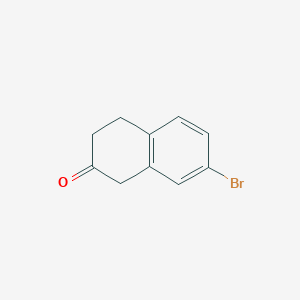
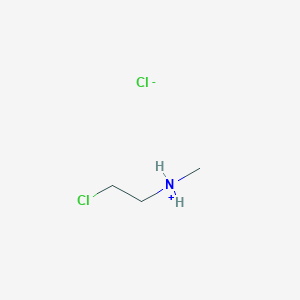
![2-(2-Chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B134942.png)
